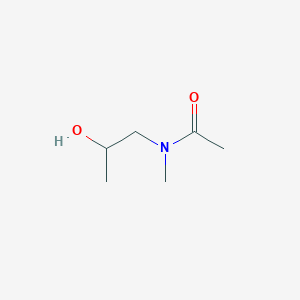

N-(2-hydroxypropyl)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxypropyl)-N-methylacetamide, also known as HPMA, is a water-soluble polymer that has been used extensively in biomedical research. HPMA is a synthetic polymer that has been modified to carry drugs or other therapeutic agents to specific cells or tissues in the body.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxypropyl)-N-methylacetamide is complex and varies depending on the specific application. In general, N-(2-hydroxypropyl)-N-methylacetamide works by binding to specific receptors on the cell surface and then being internalized by the cell. Once inside the cell, N-(2-hydroxypropyl)-N-methylacetamide can release its cargo, which can include drugs, proteins, or other therapeutic agents. N-(2-hydroxypropyl)-N-methylacetamide can also be used to deliver nucleic acids to cells, which can then be used to modify gene expression.

Biochemical and Physiological Effects

N-(2-hydroxypropyl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In drug delivery applications, N-(2-hydroxypropyl)-N-methylacetamide can increase the bioavailability of drugs by protecting them from degradation and clearance by the immune system. In cancer therapy, N-(2-hydroxypropyl)-N-methylacetamide can selectively target tumor cells and induce apoptosis, or programmed cell death. N-(2-hydroxypropyl)-N-methylacetamide has also been used in tissue engineering applications, where it can promote cell adhesion and proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-hydroxypropyl)-N-methylacetamide has several advantages for lab experiments, including its ability to selectively target specific cells or tissues, its versatility in terms of functionalization, and its ability to protect drugs or other therapeutic agents from degradation. However, there are also limitations to the use of N-(2-hydroxypropyl)-N-methylacetamide in lab experiments, including its high cost, its potential for toxicity, and the complexity of the synthesis process.

Direcciones Futuras

There are several future directions for research on N-(2-hydroxypropyl)-N-methylacetamide, including the development of new N-(2-hydroxypropyl)-N-methylacetamide derivatives with improved targeting and delivery properties, the optimization of the synthesis process to reduce costs and increase yields, and the exploration of new applications for N-(2-hydroxypropyl)-N-methylacetamide in tissue engineering and regenerative medicine. Additionally, there is a need for further research on the safety and toxicity of N-(2-hydroxypropyl)-N-methylacetamide, particularly in the context of long-term use and exposure.

Conclusion

In conclusion, N-(2-hydroxypropyl)-N-methylacetamide is a versatile and promising polymer that has a wide range of scientific research applications. Its ability to selectively target specific cells or tissues makes it a valuable tool for drug delivery, cancer therapy, and tissue engineering. While there are limitations to the use of N-(2-hydroxypropyl)-N-methylacetamide in lab experiments, the potential benefits make it a valuable area for continued research and development.

Métodos De Síntesis

N-(2-hydroxypropyl)-N-methylacetamide is synthesized by the reaction of N-methylacetamide with glycidol, which results in the formation of a hydroxyl group on the acetamide nitrogen. This hydroxyl group can then be reacted with various functional groups to create a range of N-(2-hydroxypropyl)-N-methylacetamide derivatives. The synthesis of N-(2-hydroxypropyl)-N-methylacetamide is a complex process that requires careful control of the reaction conditions to ensure high yields and purity.

Aplicaciones Científicas De Investigación

N-(2-hydroxypropyl)-N-methylacetamide has been used in a variety of scientific research applications, including drug delivery, cancer therapy, and tissue engineering. One of the key advantages of N-(2-hydroxypropyl)-N-methylacetamide is its ability to selectively target specific cells or tissues in the body. This targeting can be achieved by attaching specific ligands or antibodies to the polymer, which can then bind to receptors on the cell surface. N-(2-hydroxypropyl)-N-methylacetamide has also been used in the development of nanoscale drug delivery systems, which can penetrate deep into tissues and release drugs over a prolonged period of time.

Propiedades

Número CAS |

177263-86-4 |

|---|---|

Nombre del producto |

N-(2-hydroxypropyl)-N-methylacetamide |

Fórmula molecular |

C6H13NO2 |

Peso molecular |

131.17 g/mol |

Nombre IUPAC |

N-(2-hydroxypropyl)-N-methylacetamide |

InChI |

InChI=1S/C6H13NO2/c1-5(8)4-7(3)6(2)9/h5,8H,4H2,1-3H3 |

Clave InChI |

SUOVZMUZQGZAQM-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C(=O)C)O |

SMILES canónico |

CC(CN(C)C(=O)C)O |

Sinónimos |

Acetamide, N-(2-hydroxypropyl)-N-methyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)